2-Chloro-8-fluoroimidazo[1,2-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-3-1-2-5(9)7(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEQYFDFZBMDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717204 | |
| Record name | 2-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-98-7 | |
| Record name | 2-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Chloro 8 Fluoroimidazo 1,2 a Pyridine
Direct Functionalization Strategies
Direct functionalization, particularly through C-H bond activation, is a primary strategy for elaborating the imidazo[1,2-a]pyridine (B132010) core. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and sterically accessible site, making it the primary target for C-H functionalization. rsc.org A wide array of transformations, including arylations, alkylations, and acylations, have been developed for the parent scaffold, often employing transition-metal catalysis or metal-free conditions. colab.ws For 2-Chloro-8-fluoroimidazo[1,2-a]pyridine, the inherent reactivity at C3 is tempered by the electron-withdrawing chloro group at the adjacent C2 position. However, this position remains the most probable site for electrophilic attack and many direct functionalization reactions.
Visible light-induced methods have also proven effective for C-H functionalization. For instance, C3-alkoxycarbonylation of imidazo[1,2-a]pyridines has been achieved using rose bengal as a photocatalyst, and various fluoroalkyl groups can be introduced at this position under photoredox catalysis. nih.gov While reports on the functionalization of other positions like C5 are less common, they demonstrate the potential for selective modifications beyond the C3 site. nih.gov
Table 1: Representative C-H Functionalization Reactions on the Imidazo[1,2-a]pyridine Scaffold
| Reaction Type | Position | Catalyst/Reagent | Reference Finding |
|---|---|---|---|
| Alkoxycarbonylation | C3 | Rose Bengal, (NH4)2S2O8, Blue LED | Provides a route to introduce ester groups which can be further functionalized. nih.gov |
| Trifluoromethylation | C3 | Mesityl Acridinium (Photocatalyst) | Visible-light promoted reaction for introducing CF3 groups. nih.gov |
| C-H Cyanation | C3 | Electrochemical, TMSCN | An electrochemical oxidative method for regioselective cyanation. organic-chemistry.org |
Radical reactions provide a powerful and complementary approach to functionalizing the imidazo[1,2-a]pyridine core. rsc.org These reactions are often tolerant of various functional groups and can be initiated through thermal methods, transition metal catalysis, or, increasingly, photocatalysis. rsc.org Radical species can be generated and subsequently attack the imidazo[1,2-a]pyridine ring, typically at the electron-rich C3 position.
Visible-light photocatalysis has enabled numerous radical-based C-H functionalizations, such as perfluoroalkylation using perfluoroalkyl iodides, which can form an electron donor-acceptor (EDA) complex with the heterocycle. nih.gov Similarly, difluoroalkylation has been accomplished using bromodifluoromethylaryl ketones under visible light irradiation. nih.gov These methods highlight the utility of radical pathways in installing functionalities that are crucial for modifying the properties of pharmaceutical and material candidates.
Formation of New Carbon-Heteroatom Bonds (e.g., C-N, C-S)
The formation of carbon-heteroatom bonds, particularly C-N and C-S bonds, at the C3 position is critical for synthesizing biologically active molecules. Direct C-H amination and thiolation are highly sought-after transformations. Research on the broader imidazo[1,2-a]pyridine class has established various protocols for these reactions. nih.govrsc.org
A notable example that is highly relevant to the target compound involves the direct sulfonation of 2-chloroimidazo[1,2-a]pyridine (B1597247). In a study on the synthesis of an intermediate for the herbicide imazosulfuron, 2-chloroimidazo[1,2-a]pyridine was reacted with chlorosulfonic acid to produce 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, which was then ammonolyzed to the corresponding sulfonamide. researchgate.net This demonstrates a direct and regioselective C-S bond formation at the C3 position, even with a deactivating chloro group at C2. researchgate.net This transformation underscores the feasibility of forming carbon-heteroatom bonds on the this compound core.
Table 2: Examples of C-Heteroatom Bond Formation on Substituted Imidazo[1,2-a]pyridines
| Bond Formed | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| C-S | 2-chloroimidazo[1,2-a]pyridine | 1) Chlorosulfonic acid; 2) Ammonia | 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) | researchgate.net |
| C-N | Imidazo[1,2-a]pyridines | Visible light, catalyst | 3-aminoimidazo-fused heterocycles | rsc.org |
Regioselective and Stereoselective Transformations
Regioselectivity is a hallmark of imidazo[1,2-a]pyridine chemistry, with the vast majority of reactions occurring at the C3 position. This inherent selectivity is exploited in numerous synthetic strategies. For instance, a highly regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been developed using Selectfluor™ as the fluorinating agent in an aqueous medium. acs.orgresearchgate.net This electrophilic fluorination process proceeds efficiently to give the monofluorinated product at the C3 position. acs.orgresearchgate.net Such regioselective methods are invaluable for precisely tuning the electronic and pharmacological properties of the molecule. While stereoselective transformations are less common and typically depend on the nature of a specific reaction and its substrates, the principles of regioselectivity are fundamental to manipulating this heterocyclic system.
Tandem and Cascade Reactions
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer a sophisticated and efficient means of building molecular complexity. The imidazo[1,2-a]pyridine core can participate in such sequences to rapidly generate elaborate structures.
One prominent example is the use of imidazo[1,2-a]pyridine derivatives in a tandem sequence involving the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by an Ugi four-component reaction. beilstein-journals.org This approach allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, introducing multiple points of diversity from simple starting materials in a highly convergent manner. beilstein-journals.org Such strategies are powerful tools in drug discovery for the rapid assembly of compound libraries.
Spectroscopic and Structural Elucidation of 2 Chloro 8 Fluoroimidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-Chloro-8-fluoroimidazo[1,2-a]pyridine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural map can be assembled.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, 6, and 7.
The proton at C-3 is expected to appear as a singlet, as it has no adjacent protons. The protons on the pyridine (B92270) ring (H-5, H-6, and H-7) will form a coupled system. Specifically, H-5 is anticipated to be a doublet of doublets due to coupling with H-6 and H-7. H-6 will likely present as a triplet or a complex multiplet, coupling to both H-5 and H-7. H-7 will be influenced by the adjacent fluorine atom at C-8, resulting in an additional coupling (³JH-F) and appearing as a doublet of doublets. The electron-withdrawing nature of the fluorine atom is expected to shift the H-7 signal downfield compared to the unsubstituted parent compound.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.8 | s | - |
| H-5 | ~8.1 | dd | JH5-H6 ≈ 9.0, JH5-H7 ≈ 1.0 |
| H-6 | ~6.9 | t | JH6-H5 ≈ 9.0, JH6-H7 ≈ 7.0 |
| H-7 | ~7.3 | dd | JH7-H6 ≈ 7.0, JH7-F8 ≈ 5.0 |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, seven distinct signals are expected for the aromatic carbons, plus the carbon of the chloro-substituent.
The carbon atom bonded to the fluorine (C-8) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet, which is a key diagnostic feature. The carbons adjacent to the C-F bond (C-7 and C-8a) will show smaller two- and three-bond couplings. The carbon bearing the chlorine atom (C-2) will be shifted downfield. The chemical shifts of the pyridine ring carbons (C-5, C-6, C-7) are also influenced by the substituents.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~143 |
| C-3 | ~109 |
| C-5 | ~126 |
| C-6 | ~113 |
| C-7 | ~118 |
| C-8 | ~148 (d, ¹JC-F ≈ 240 Hz) |
| C-8a | ~145 |
To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their positions on the pyridine ring. The absence of a correlation for H-3 would confirm its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears a proton by linking the ¹H and ¹³C data. For instance, the signal for H-5 in the ¹H spectrum would correlate to the signal for C-5 in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for confirming the structure of this compound would include:
H-3 correlating to C-2 and the bridgehead carbon C-8a.
H-5 correlating to C-7 and C-8a.
H-7 correlating to C-5 and C-8, confirming the position of the fluorine substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.
The spectrum would be dominated by aromatic C-H stretching vibrations typically found just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused heterocyclic rings are expected in the 1650-1450 cm⁻¹ region. The presence of the halogen substituents would be confirmed by specific stretching vibrations: a strong band for the C-F bond in the 1250-1000 cm⁻¹ range and a band for the C-Cl bond in the 800-600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 1650-1450 | C=C and C=N Aromatic Ring Stretch |
| 1250-1000 | C-F Stretch |
| 800-600 | C-Cl Stretch |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₇H₄ClFN₂), the calculated monoisotopic mass is approximately 170.0047 Da.
In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be seen for the molecular ion, with a prominent M+2 peak at m/z 172 that is about one-third the intensity of the M⁺ peak.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. A plausible fragmentation pattern for this compound could involve the initial loss of a chlorine radical (Cl•) or the elimination of HCl. Subsequent fragmentation might include the loss of HCN from the imidazole (B134444) ring, followed by the breakdown of the pyridine ring structure, which is a common fragmentation pattern for N-heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Imidazo[1,2-a]pyridine (B132010) and its derivatives are known to be fluorescent compounds. nih.govresearchgate.net The absorption and emission properties are influenced by the substituents on the heterocyclic core. nih.govresearchgate.net
The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. The introduction of electron-withdrawing groups like chlorine and fluorine can influence the position and intensity of these bands.
Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence. The emission maximum for imidazo[1,2-a]pyridines typically appears in the near-UV to blue region of the spectrum. nih.gov However, studies have shown that electron-withdrawing substituents, such as a chloro group, can sometimes lead to a decrease in fluorescence intensity. nih.gov The fluorine atom's effect can vary, but it has been noted in some cases to enhance fluorescence in related systems. nih.gov Therefore, the precise fluorescence quantum yield and emission wavelength would depend on the interplay between the electronic effects of both the chloro and fluoro substituents.
X-ray Crystallography for Structural Confirmation
To date, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible databases, including the Cambridge Structural Database (CSD). Therefore, detailed experimental crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.
For related imidazo[1,2-a]pyridine derivatives, X-ray diffraction studies have been instrumental in confirming their fused bicyclic structure. researchgate.net These studies typically reveal a planar or near-planar ring system. It is anticipated that a crystallographic analysis of this compound would confirm the coplanarity of the imidazo[1,2-a]pyridine core. The chlorine atom at the 2-position and the fluorine atom at the 8-position would be located in the plane of the bicyclic system. The precise bond lengths and angles would be influenced by the electronic effects of these halogen substituents.
Table 1: Hypothetical Crystallographic Data Parameters for this compound (Note: The following table is a representation of the types of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as experimental data is not currently available.)
| Parameter | Expected Value Range/Type |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.5-1.7 |
| Bond Length C2-Cl (Å) | ~1.73 |
| Bond Length C8-F (Å) | ~1.35 |
Further research involving the synthesis of high-quality single crystals of this compound is required to perform an experimental X-ray diffraction analysis and provide definitive structural confirmation.
Computational and Theoretical Investigations of 2 Chloro 8 Fluoroimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It provides insights into the structure, reactivity, and other chemical characteristics based on the electron density.
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net
For imidazo[1,2-a]pyridine (B132010) derivatives, the distribution of HOMO and LUMO orbitals can vary depending on the substituents. researchgate.net In many cases, the LUMO is centered on the imidazo[1,2-a]pyridine core and any attached electron-withdrawing groups. researchgate.net The HOMO, conversely, is often spread over electron-donating parts of the molecule. researchgate.net
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These parameters are outlined in the table below.
Table 1: Global Reactivity Descriptors
| Parameter | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies, providing a framework for assessing the chemical reactivity of 2-Chloro-8-fluoroimidazo[1,2-A]pyridine.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green Regions: Correspond to areas of neutral potential.
For halogen-substituted imidazo[1,2-a]pyridines, the MEP map can reveal the influence of the electron-withdrawing nature of the halogen atoms on the electrostatic potential of the entire molecule.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational techniques that provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.
QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. Key parameters in QTAIM include:
Electron density (ρ(r)) at the bond critical point (BCP): A higher value indicates a stronger bond.
Laplacian of the electron density (∇²ρ(r)) at the BCP: A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.
RDG analysis is used to identify and visualize weak non-covalent interactions. It is based on the relationship between the electron density and its gradient. The RDG isosurfaces are colored to differentiate between different types of interactions:
Blue: Strong attractive interactions (e.g., hydrogen bonds).
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (e.g., steric clashes).
These analyses can elucidate the intramolecular interactions within this compound, such as the nature of the C-Cl and C-F bonds and any potential non-covalent interactions between the halogen atoms and other parts of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. psu.edu It is a powerful tool for predicting and interpreting electronic absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can help to understand the nature of electronic transitions, such as π-π* or n-π* transitions, and how they are influenced by molecular structure and solvent effects. nih.govnih.gov For imidazo[1,2-a]pyridine derivatives, TD-DFT can be used to elucidate the impact of the chloro and fluoro substituents on the absorption and emission properties of the molecule. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or enzyme. nih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govbenthamscience.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The results of a docking study provide a binding score, which estimates the binding affinity between the ligand and the target. nih.gov A lower binding score generally indicates a more favorable interaction.
The interactions between the ligand and the target can be visualized and analyzed, revealing key binding interactions such as:
Hydrogen bonds: Crucial for specificity and affinity.
π-π stacking: Occurs between aromatic rings.
Halogen bonds: Interactions involving the chlorine atom.
Molecular dynamics simulations can then be used to study the stability and dynamics of the ligand-target complex over time. These simulations provide a more detailed picture of the binding process and can help to refine the binding mode predicted by docking. For this compound, these simulations can predict its potential to bind to various biological targets, such as kinases or receptors, which are often implicated in diseases. nih.govrsc.org
Elucidation of Binding Modes with Biological Macromolecules
Computational studies detailing the binding modes of this compound with specific biological macromolecules are not available in the reviewed scientific literature. Molecular docking and simulation studies, which are instrumental in elucidating such interactions, have been performed on other derivatives of the imidazo[1,2-a]pyridine scaffold, often in the context of their potential as inhibitors for various enzymes or as ligands for receptors. For instance, studies on related compounds have explored their binding within the active sites of proteins like pantothenate synthetase in mycobacteria or their interaction with GABA-A receptors. However, these findings are specific to the analogues studied and cannot be directly extrapolated to determine the binding orientation, key amino acid interactions, or binding affinity of this compound without a dedicated computational analysis of this molecule.
In Silico Pharmacological Profile and Selectivity Prediction
There is no specific in silico pharmacological profile or selectivity prediction data available for this compound in public databases or research articles. Such a profile would typically be generated using computational models that predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects. While in silico tools and methodologies for these predictions are well-established, their application to this compound has not been documented. Predictive studies on other imidazo[1,2-a]pyridine derivatives have been conducted to assess their drug-likeness and potential as therapeutic agents, but this information is highly structure-dependent, and the specific substitutions of chlorine at the 2-position and fluorine at the 8-position would significantly influence the predicted pharmacological profile.
Mechanistic Insights from Quantum Computational Studies
Detailed mechanistic insights for this compound derived from quantum computational studies, such as Density Functional Theory (DFT), are not present in the available literature. Quantum mechanical calculations are powerful tools for understanding the electronic structure, reactivity, and thermodynamic properties of a molecule. These studies can provide information on molecular orbitals (HOMO-LUMO), electrostatic potential maps, and the stability of different conformations, which are crucial for understanding reaction mechanisms at a subatomic level. While DFT and other quantum methods have been applied to the parent imidazo[1,2-a]pyridine ring system and some of its derivatives to investigate their electronic properties and reactivity, specific calculations for the 2-chloro-8-fluoro substituted version have not been reported.
Structure Activity Relationship Sar Analysis of 2 Chloro 8 Fluoroimidazo 1,2 a Pyridine and Analogues
Influence of Halogen Substitutions (Chloro, Fluoro) on Activity and Specificity
Halogen atoms, particularly fluorine and chlorine, are critical substituents in the design of imidazo[1,2-a]pyridine (B132010) analogues, significantly modulating their potency and target interactions. Their effects are highly dependent on their position on the heterocyclic core.
In the context of c-Met kinase inhibition, an 8-fluoro substituent has been shown to be highly beneficial for activity. nih.gov Molecular docking studies suggest the 8-fluoroimidazo[1,2-a]pyridine (B164112) core can enter an inside pocket of the enzyme, an interaction that is crucial for potent inhibition. nih.gov In contrast, replacing the 8-fluoro with an 8-chloro group leads to a more electron-rich imidazo[1,2-a]pyridine ring, which decreases the critical π–π interaction with the tyrosine residue Tyr-1230 in the c-Met active site, resulting in diminished activity. nih.gov
Conversely, in a series of antitubercular agents, the substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core resulted in a five-fold decrease in activity against Mycobacterium tuberculosis. nih.gov In studies on Rab geranylgeranyl transferase (RGGT) inhibitors, substituents at the C6 position showed a trend of decreasing activity with increasing size and polarizability of the halogen. nih.gov Specifically, chloro and bromo analogues were more potent than the corresponding iodo-substituted compound. nih.gov
Furthermore, in the development of phytotoxic agents, the presence of chlorine or bromine on an ortho-position of a phenyl ring attached to the imidazo[1,2-a]pyridine scaffold was found to be essential for strong inhibitory activity. acs.org This highlights that the influence of halogen substitutions extends to appended moieties, not just the core structure. In some broader studies on pyridine (B92270) derivatives, it has been observed that the presence of halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov
| Position | Halogen | Comparison Group | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| C8 | Fluoro | 8-Chloro | Increased Potency | c-Met Kinase Inhibition | nih.gov |
| C7 | Chloro | 7-Methyl | Decreased Potency (5-fold) | Antitubercular (Mtb) | nih.gov |
| C6 | Chloro | 6-Iodo | Increased Potency | RGGT Inhibition | nih.gov |
| Appended Phenyl (ortho) | Chloro | Unsubstituted Phenyl | Essential for High Activity | Phytotoxicity | acs.org |
Positional Effects of Substituents on the Imidazo[1,2-A]pyridine Core
The specific placement of substituents on the imidazo[1,2-a]pyridine core is a determining factor for biological activity, with different positions offering unique opportunities to modulate potency and selectivity.
C2-Position: The antiviral activity of imidazo[1,2-a]pyridine derivatives against human cytomegalovirus (HCMV) is strongly influenced by the nature of the C2 substituent. nih.gov In a separate study on anticholinesterase agents, the introduction of bulky adamantyl or electron-rich biphenyl (B1667301) moieties at the C2 position was investigated. nih.gov
C3-Position: For antitubercular activity, the C3 position has been a key site for modification. The introduction of large, lipophilic biaryl ethers at this position led to compounds with potent nanomolar activity against M. tuberculosis. nih.gov In another series, replacing an extended amide side chain at C3 with various substituted aryl or heteroaryl rings was explored to modulate activity. rsc.org
C6-Position: The C6 position has been investigated for its role in RGGT inhibition. Direct attachment of a carboxylic acid or an amide group at C6 resulted in active compounds, whereas aryl and alkyl amine residues at this position were detrimental to activity. nih.gov
C7-Position: The C7 position appears to be sensitive to substitution. In one study, a methyl substituent at C7 enhanced acetylcholinesterase (AChE) inhibition in derivatives bearing a C2-biphenyl side chain. nih.gov However, in another series of antitubercular compounds, a 7-chloro group was less favorable than a 7-methyl group. nih.gov
C8-Position: The C8 position is critical for fitting into specific binding pockets. For c-Met inhibitors, a small 8-fluoro group was optimal, while a bulky 8-CF3 substituent was too large to enter the pocket, leading to a loss of activity. nih.gov In antitubercular imidazo[1,2-a]pyridines, the positional isomerism of a methyl group was significant; 6- and 7-methyl analogues were nearly equipotent and highly active, whereas the 8-methyl analogue was much less potent. nih.gov
| Position | Substituent Type | Observed Outcome | Target/Assay | Reference |
|---|---|---|---|---|
| C2 | Various | Strongly influences antiviral activity | HCMV | nih.gov |
| C3 | Lipophilic biaryl ethers | Nanomolar potency | Antitubercular (Mtb) | nih.gov |
| C6 | Carboxylic acid, amide | Favorable for activity | RGGT Inhibition | nih.gov |
| C7 | Methyl group | Enhanced activity in some series | AChE Inhibition | nih.gov |
| C8 | Fluoro group | Optimal for binding pocket fit | c-Met Kinase Inhibition | nih.gov |
| C8 | Methyl group | Much lower potency compared to C6/C7-methyl isomers | Antitubercular (Mtb) | nih.gov |
Strategic Scaffold Modifications and Bioisosteric Replacements
Beyond simple substitution, strategic modifications of the imidazo[1,2-a]pyridine scaffold itself and the use of bioisosteric replacements are advanced methods for optimizing drug candidates. A "scaffold hopping" strategy has been employed to utilize the imidazo[1,2-a]pyridine core for the development of novel covalent inhibitors. rsc.org
One key example involves the development of antitubercular agents, where the extended amide side chain of a lead compound at the C3 position was replaced with different substituted aryl or heteroaryl rings. rsc.org This modification aimed to explore new interactions and improve properties. Another strategic modification involved the synthesis of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid derivatives, which function as inhibitors of Rab geranylgeranyl transferase. nih.gov This demonstrates a significant alteration of the substituent at the C3-position to achieve a specific biological effect. These approaches illustrate the versatility of the imidazo[1,2-a]pyridine core, which can be adapted and modified to generate compounds with diverse mechanisms of action.
Correlation of Molecular Descriptors with Preclinical Biological Outcomes
Quantitative structure-activity relationship (QSAR) studies correlate physicochemical properties, or molecular descriptors, with biological activity to predict the potency of new analogues. For imidazo[1,2-a]pyridine derivatives, a clear correlation has been established between lipophilicity and antitubercular activity.
In a series of imidazo[1,2-a]pyridine-3-carboxamides, it was found that larger, more lipophilic biaryl ethers at the C3-position resulted in nanomolar potency against M. tuberculosis. nih.govrsc.org The calculated partition coefficient (cLogP) served as a useful descriptor for this trend. For instance, compounds with higher cLogP values generally displayed lower minimum inhibitory concentrations (MIC). While some polar compounds retained good activity, the most potent analogues were highly lipophilic. nih.gov In a different study, the activity of RGGT inhibitors was found to decrease as the size and polarizability of halogen substituents at the C6 position increased. nih.gov
| Compound | cLogP | MIC against Mtb (μM) | Reference |
|---|---|---|---|
| Compound 7 | 1.8 | 0.9 | nih.gov |
| Compound 8 | 2.0 | 0.4 | nih.gov |
| Compound 16 | 6.41 | 0.006 | nih.gov |
| Compound 17 | 5.84 | 0.005 | nih.gov |
| Compound 18 | 5.84 | 0.004 | nih.gov |
| Compound 19 | 5.84 | 0.1 | nih.gov |
Development of Focused Libraries for SAR Exploration
The systematic exploration of SAR is often accelerated by the design and synthesis of focused compound libraries. This approach allows researchers to efficiently probe the effects of various substituents around a core scaffold. Several research programs have successfully used this strategy for imidazo[1,2-a]pyridine analogues.
For the discovery of new antitubercular agents, a focused set of 14 imidazo[1,2-a]pyridine-3-carboxamides was prepared to systematically investigate SAR and identify compounds with improved pharmacokinetic profiles. nih.gov This library approach led to the discovery of agents with MIC values in the low nanomolar range. nih.gov Similarly, in the quest for c-Met inhibitors, a library of novel imidazo[1,2-a]pyridine derivatives was synthesized to establish a robust structure-property relationship (SPR). nih.gov This involved varying substituents at the C6, C7, and C8 positions to identify optimal substitution patterns for potency. nih.gov The synthesis of key intermediates that can be readily converted into libraries of derivatives is another efficient strategy that has been employed in the field. acs.org These examples underscore the importance of library-based synthesis in modern medicinal chemistry for the rapid development of lead compounds. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-8-fluoroimidazo[1,2-A]pyridine?
The synthesis typically involves multi-step processes, starting with halogenation of the imidazo[1,2-a]pyridine core. Key methods include:
- Halogenation : Introducing fluorine and chlorine substituents via electrophilic substitution or metal-catalyzed reactions. For example, bromine or chlorine can be introduced using N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperatures (0–25°C) .
- Nucleophilic substitution : Reacting α-haloketones with 2-aminopyridine derivatives under microwave-assisted conditions to enhance efficiency and yield .
- Functionalization : Post-synthetic modifications, such as introducing aldehyde or carboxylate groups at specific positions, often require palladium-catalyzed cross-coupling reactions .
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane or THF is preferred for halogenation .
- Temperature : Halogenation reactions often proceed optimally at 0–5°C to minimize side products, whereas cyclization steps may require reflux (80–100°C) .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, with yields increasing by 20–30% compared to uncatalyzed methods .
Q. What basic spectroscopic techniques are used to characterize this compound?
Standard characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and ring structure. For example, fluorine atoms cause distinct splitting patterns in aromatic proton signals .
- FTIR : Identification of functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
- LC-MS : Validates molecular weight and purity, with ESI+ mode commonly used for imidazo[1,2-a]pyridine derivatives .
Advanced Research Questions
Q. How do structural modifications at the 2- and 8-positions affect the compound's biological activity?
Substituent effects are critical for activity:
- 2-Position : Chlorine enhances electrophilicity, improving interactions with enzymatic targets (e.g., kinase inhibition). Replacing Cl with carboxylates reduces cytotoxicity but increases solubility .
- 8-Position : Fluorine’s electron-withdrawing effect stabilizes the aromatic system, enhancing metabolic stability. Bromine at this position increases anticancer potency but reduces bioavailability .
- Comparative data :
| Substituent (Position) | Bioactivity Trend |
|---|---|
| Cl (2), F (8) | Moderate anticancer, high stability |
| Br (8), CH₃ (2) | High cytotoxicity, low solubility |
| COOH (2), F (8) | Low toxicity, antiviral activity |
Q. What methodologies are recommended for resolving contradictions in reported biological activities?
Discrepancies often arise from assay variability or structural analogs. Solutions include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols across studies .
- SAR studies : Systematically compare analogs (e.g., 8-Fluoro vs. 8-Bromo derivatives) to isolate substituent effects .
- Molecular docking : Validate target binding (e.g., EGFR kinase) using AutoDock Vina to correlate computational predictions with experimental IC₅₀ values .
Q. What strategies optimize the compound's solubility and stability in pharmacological studies?
Key approaches:
- Prodrug design : Esterification of carboxylate groups (e.g., ethyl esters) enhances membrane permeability .
- pH adjustment : Stability in physiological buffers (pH 7.4) is improved by formulating with cyclodextrins or PEG-based surfactants .
- Lyophilization : Increases shelf life by reducing hydrolytic degradation of the imidazo ring .
Q. How can researchers validate target engagement and mechanism of action for this compound?
Methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II) using fluorogenic substrates .
- Cellular thermal shift assay (CETSA) : Confirm target binding in live cells by monitoring protein denaturation temperatures .
- RNA-seq profiling : Identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
